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molecular formula C16H25N3 B8728496 1-(1-Benzylpiperidin-3-yl)piperazine

1-(1-Benzylpiperidin-3-yl)piperazine

Cat. No. B8728496
M. Wt: 259.39 g/mol
InChI Key: AAUPZYSWNMBCIF-UHFFFAOYSA-N
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Patent
US07767681B2

Procedure details

30 g of TFA are added to a solution of 9.2 g of the compound obtained in step 4.1, in 85 ml of DCM. The medium is stirred at AT for 5 h, and then concentrated. The crude obtained is taken up in DCM and then washed 4 times with a 2M sodium hydroxide solution. The organic phase is washed with a saturated NaCl solution. After drying over MgSO4, the organic phase is concentrated, to give 6.32 g of the expected product.
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
compound
Quantity
9.2 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(C(F)(F)F)=O.C(OC([N:15]1[CH2:20][CH2:19][N:18]([CH:21]2[CH2:26][CH2:25][CH2:24][N:23]([CH2:27][C:28]3[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=3)[CH2:22]2)[CH2:17][CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[CH2:27]([N:23]1[CH2:24][CH2:25][CH2:26][CH:21]([N:18]2[CH2:19][CH2:20][NH:15][CH2:16][CH2:17]2)[CH2:22]1)[C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
compound
Quantity
9.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1CN(CCC1)CC1=CC=CC=C1
Name
Quantity
85 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The medium is stirred at AT for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude obtained
WASH
Type
WASH
Details
washed 4 times with a 2M sodium hydroxide solution
WASH
Type
WASH
Details
The organic phase is washed with a saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase is concentrated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6.32 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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